molecular formula C11H22N2 B13676947 N-methyl-2-(1-pyrrolidinyl)cyclohexanamine

N-methyl-2-(1-pyrrolidinyl)cyclohexanamine

Cat. No.: B13676947
M. Wt: 182.31 g/mol
InChI Key: MFOLKXSQEXMDIR-UHFFFAOYSA-N
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Description

(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine: is a chemical compound with the molecular formula C10H20N2 It is known for its high purity and is used primarily in chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.

    Reaction: Cyclohexanone undergoes a reductive amination with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: A simpler analog without the pyrrolidine ring.

    N-Methylcyclohexanamine: Lacks the pyrrolidine ring but has a similar structure.

    2-(1-Pyrrolidinyl)cyclohexanamine: Similar structure but without the N-methyl group.

Uniqueness

(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the N-methyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

IUPAC Name

N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLKXSQEXMDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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